N-(1-benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-(1-Benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide is a complex organic compound that features a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency. The industrial process would also incorporate purification steps such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N~1~-(1-Benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activities.
1,3-diphenyl-1H-pyrazol-4-yl methyl benzoate derivatives: Evaluated as potential BRAF V600E inhibitors.
Uniqueness
N~1~-(1-Benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-hydrazinecarbothioamide stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N8OS |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(1-benzylpyrazol-4-yl)-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C21H22N8OS/c1-13-9-17(18-14(2)27-28(3)19(18)23-13)20(30)25-26-21(31)24-16-10-22-29(12-16)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3,(H,25,30)(H2,24,26,31) |
InChI Key |
WIIPODFALJUFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NNC(=S)NC3=CN(N=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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